7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one

Description

Properties

IUPAC Name |

7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-2-1-6-4-9(12)10-5-7(6)3-8/h1-3,11H,4-5H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFLZARQIWIXNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one chemical properties

An In-depth Technical Guide to 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of this compound. Due to the limited direct literature on this specific molecule, this document adopts a predictive approach, grounded in the established chemistry of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and its constituent functional groups. We will explore plausible synthetic routes, predict physicochemical and spectroscopic properties, and discuss expected chemical reactivity. Furthermore, we will postulate a potential biological and pharmacological profile based on structure-activity relationships derived from analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel compound.

Introduction: The Tetrahydroisoquinoline Scaffold and the Target Molecule

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2] THIQ-containing molecules exhibit a wide array of biological activities, including antitumor, antimicrobial, anti-HIV, and neuropharmacological effects.[1][3][4] The conformational rigidity of the THIQ system allows for precise orientation of substituents, making it an attractive template for drug design.

This guide focuses on a specific, lesser-explored derivative: This compound . This molecule incorporates two key functional groups that are of significant interest in medicinal chemistry:

-

A phenolic hydroxyl group at the 7-position, which can act as a hydrogen bond donor and acceptor, and is known to contribute to antioxidant and various receptor-binding activities.

-

A lactam (cyclic amide) moiety with the carbonyl at the 3-position, which introduces polarity and potential for hydrogen bonding, while also serving as a versatile synthetic handle.

The combination of these features in a single, constrained framework suggests that this compound could be a valuable building block for the development of novel therapeutic agents.

Proposed Synthesis

While there are no direct reports on the synthesis of this compound, a plausible route can be devised based on established methodologies for constructing the tetrahydroisoquinolin-3-one core. A logical approach involves the cyclization of a suitably substituted N-benzylglycine derivative.

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be accessed from 3-methoxyphenylacetic acid and glycine ethyl ester. The phenolic hydroxyl group would be initially protected as a methyl ether to prevent unwanted side reactions during the synthesis, followed by a late-stage deprotection.

Caption: Retrosynthetic pathway for this compound.

Step-by-Step Proposed Synthetic Protocol

-

Synthesis of N-(3-Methoxybenzyl)glycine Ethyl Ester:

-

To a solution of 3-methoxybenzaldehyde in a suitable solvent (e.g., methanol), add glycine ethyl ester hydrochloride and a mild reducing agent such as sodium cyanoborohydride.

-

The reaction proceeds via reductive amination to form the desired N-substituted glycine ester.

-

Purification can be achieved by column chromatography.

-

-

Acylation with Chloroacetyl Chloride:

-

The secondary amine of N-(3-methoxybenzyl)glycine ethyl ester is then acylated with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield the corresponding N-chloroacetyl derivative.

-

-

Intramolecular Friedel-Crafts Cyclization:

-

The key cyclization step can be achieved by treating the N-chloroacetyl derivative with a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane.

-

This will effect an intramolecular Friedel-Crafts reaction to form the lactam ring, yielding 7-methoxy-1,2,3,4-tetrahydroisoquinolin-3-one.

-

-

Demethylation to the Final Product:

-

The final step is the deprotection of the methoxy group to unveil the phenolic hydroxyl. This can be accomplished using strong acid conditions, such as with hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃).

-

Purification by recrystallization or column chromatography should yield the target compound, this compound.

-

Caption: Proposed synthetic workflow for the target molecule.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₉H₉NO₂ | Based on the chemical structure. |

| Molecular Weight | 163.17 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical for phenolic compounds. |

| Melting Point | >150 °C | The presence of hydrogen bonding (phenol and lactam) would lead to a relatively high melting point. |

| pKa (Phenolic OH) | ~9.5 - 10.5 | Similar to other phenols, the acidity is influenced by the electron-donating nature of the attached ring system. |

| pKa (Lactam NH) | ~17-19 | Amide protons are generally weakly acidic. |

| logP | ~1.0 - 1.5 | The molecule has both lipophilic (aromatic ring, alkyl chain) and hydrophilic (hydroxyl, amide) character, suggesting moderate lipophilicity. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO), sparingly soluble in water. | The polar functional groups will aid solubility in polar solvents. |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of a novel compound.[5][6] Based on the structure of this compound, the following spectral data can be predicted.

¹H NMR Spectroscopy (in DMSO-d₆, predicted)

-

~9.5 ppm (singlet, 1H): Phenolic -OH proton.

-

~8.0 ppm (broad singlet, 1H): Lactam N-H proton.

-

~7.0 ppm (doublet, 1H): Aromatic proton at C5.

-

~6.7 ppm (doublet, 1H): Aromatic proton at C6.

-

~6.6 ppm (singlet, 1H): Aromatic proton at C8.

-

~4.3 ppm (singlet, 2H): Methylene protons at C1 (-CH₂-NH-).

-

~3.4 ppm (singlet, 2H): Methylene protons at C4 (-Ar-CH₂-CO-).

¹³C NMR Spectroscopy (in DMSO-d₆, predicted)

-

~168 ppm: Lactam carbonyl carbon (C3).

-

~157 ppm: Phenolic carbon (C7).

-

~135-140 ppm: Quaternary aromatic carbons.

-

~115-130 ppm: Aromatic CH carbons (C5, C6, C8).

-

~45-50 ppm: Methylene carbon at C1.

-

~35-40 ppm: Methylene carbon at C4.

FT-IR Spectroscopy (KBr pellet, predicted)[7]

-

3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations, likely overlapping.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching.

-

~1650 cm⁻¹ (strong): Lactam C=O stretching.

-

~1600, 1500 cm⁻¹: Aromatic C=C stretching.

-

~1250 cm⁻¹: Phenolic C-O stretching.

Mass Spectrometry (EI)

-

Molecular Ion (M⁺): m/z = 163.

-

Key Fragments: Loss of CO (m/z = 135), retro-Diels-Alder fragmentation of the heterocyclic ring.

Expected Chemical Reactivity

The presence of the phenolic hydroxyl group and the lactam moiety endows this compound with a rich and versatile chemical reactivity.

Reactions at the Phenolic Hydroxyl Group

-

Etherification: The hydroxyl group can be converted to an ether via Williamson ether synthesis (e.g., reaction with an alkyl halide in the presence of a base).

-

Esterification: Acylation with acid chlorides or anhydrides will yield the corresponding ester.

-

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures under certain conditions.[7]

Reactions of the Lactam Moiety

-

N-Alkylation/Acylation: The lactam nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated.

-

Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the lactam to a 7-hydroxytetrahydroisoquinoline.

-

Hydrolysis: Under strong acidic or basic conditions, the lactam ring can be hydrolyzed to open the ring and form the corresponding amino acid.

Caption: Key reactivity pathways of the target molecule.

Postulated Biological and Pharmacological Profile

Given the prevalence of the THIQ scaffold in bioactive molecules, it is reasonable to postulate that this compound could have interesting pharmacological properties.[1][2][8]

-

Antioxidant Activity: Phenolic compounds are well-known for their ability to scavenge free radicals.[7][9][10] The 7-hydroxy group could impart significant antioxidant properties to the molecule.

-

Anticancer Potential: Many THIQ derivatives have demonstrated cytotoxic activity against various cancer cell lines.[4] The specific substitution pattern of the target molecule could be explored for antiproliferative effects.

-

Neuropharmacological Effects: The THIQ skeleton is structurally related to dopamine and other neurotransmitters, and many derivatives interact with CNS targets. This molecule could be investigated for its potential in neurological disorders.

-

Enzyme Inhibition: The rigid structure could serve as a scaffold for designing inhibitors of various enzymes, such as kinases or proteases.

Conclusion

This compound represents an intriguing, yet underexplored, molecule at the intersection of the medicinally important tetrahydroisoquinoline and phenolic compound classes. While direct experimental data is lacking, this guide has provided a comprehensive, predictive overview of its synthesis, properties, and reactivity based on established chemical principles. The proposed synthetic route is feasible with standard organic chemistry techniques, and the predicted properties suggest a stable, crystalline compound with versatile chemical handles for further derivatization. The potential for significant biological activity makes this molecule a compelling target for synthesis and future investigation in the field of drug discovery.

References

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: Royal Society of Chemistry) [Link]

-

Multicomponent Synthesis of Tetrahydroisoquinolines. (Source: Thieme) [Link]

-

Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids. (Source: Taylor & Francis Online) [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: Journal of Organic and Pharmaceutical Chemistry) [Link]

-

Synthesis of tetrahydroisoquinolines. (Source: Organic Chemistry Portal) [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (Source: International Journal of Scientific & Technology Research) [Link]

-

(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: ResearchGate) [Link]

-

Study of the Biological Activity of Alkyl Derivatives of Tetrahydroisoquinolines. (Source: Journal of Pharmaceutical Research International) [Link]

-

Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (Source: MDPI) [Link]

-

Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (Source: ACS Publications) [Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. (Source: ResearchGate) [Link]

- Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4-tetrahydroquinoline.

-

Reactivity of phenolic compounds towards free radicals under in vitro conditions. (Source: National Center for Biotechnology Information) [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (Source: National Center for Biotechnology Information) [Link]

-

Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. (Source: National Center for Biotechnology Information) [Link]

-

Synthesis and bioactivity of 1-substituted tetrahydroisoquinolines derived from phenolic aldehydes. (Source: ACG Publications) [Link]

-

Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (Source: National Center for Biotechnology Information) [Link]

-

Synthesis of isoquinolines. VII. 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines. (Source: ACS Publications) [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (Source: National Center for Biotechnology Information) [Link]

-

Infrared Spectroscopy. (Source: Michigan State University) [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (Source: University of Wisconsin-Madison) [Link]

-

The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (Source: National Center for Biotechnology Information) [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. journaljpri.com [journaljpri.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

An In-Depth Technical Guide to the Synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. Its structural motif, featuring a hydroxyl group on the aromatic ring and a ketone within the tetrahydroisoquinoline core, makes it a valuable intermediate for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of a viable synthetic pathway to this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. The proposed strategy leverages the classical Bischler-Napieralski reaction, adapted for the construction of the 3-oxo-tetrahydroisoquinoline core from readily available starting materials derived from m-tyrosine.

Introduction: The Significance of the this compound Scaffold

The 1,2,3,4-tetrahydroisoquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. The incorporation of a hydroxyl group at the 7-position and a carbonyl group at the 3-position introduces specific electronic and steric properties that can be exploited for targeted drug design. These functional groups provide handles for further chemical modification, allowing for the generation of libraries of derivatives for structure-activity relationship (SAR) studies. The 7-hydroxy group, in particular, can mimic the phenolic moiety of tyrosine, an important amino acid in various biological recognition processes.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound points towards a strategy involving the intramolecular cyclization of a suitably functionalized β-phenylethylamine derivative. The key disconnection lies at the N2-C1 and C4-C4a bonds, suggesting a precursor that already contains the necessary carbon and nitrogen atoms in a linear arrangement. This leads to the identification of an N-acyl derivative of m-tyramine as a promising starting point.

The forward synthesis, therefore, will focus on the following key transformations:

-

Preparation of the N-Acyl m-Tyramine Precursor: This involves the acylation of m-tyramine with a reagent that introduces the necessary two-carbon unit to form the C3 and C4 atoms of the target heterocycle.

-

Intramolecular Cyclization: A robust and efficient method is required to effect the ring closure of the N-acyl m-tyramine derivative to construct the 3-oxo-tetrahydroisoquinoline core. The Bischler-Napieralski reaction, a classic method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides, presents a highly attractive option.[1][2][3] Subsequent reduction of the initially formed dihydroisoquinoline is a consideration.

-

Protection/Deprotection Strategy: The phenolic hydroxyl group of m-tyrosine and its derivatives may require protection to prevent unwanted side reactions during the synthesis, followed by a deprotection step to yield the final product.

Figure 1: Retrosynthetic approach for this compound.

Synthetic Pathway and Mechanistic Insights

The proposed synthetic route commences with the protection of the phenolic hydroxyl group of m-tyrosine, followed by conversion to m-tyramine. Subsequent acylation and an intramolecular cyclization reaction lead to the desired product.

Preparation of Starting Materials

The synthesis begins with commercially available m-tyrosine. To prevent interference from the acidic phenolic hydroxyl group in subsequent steps, it is prudent to protect it. A common and effective protecting group for phenols is the benzyl ether, which can be introduced under standard Williamson ether synthesis conditions and later removed by catalytic hydrogenation.

Step 1: O-Benzylation of m-Tyrosine

m-Tyrosine is treated with benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Decarboxylation to O-Benzyl-m-tyramine

The protected m-tyrosine can be decarboxylated to the corresponding amine, O-benzyl-m-tyramine. This can be achieved by heating the amino acid in a high-boiling solvent, such as diphenyl ether, or through more modern enzymatic methods.

Core Synthesis: The Bischler-Napieralski Approach

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines through the cyclization of β-phenylethylamides using a dehydrating agent.[3][4] This reaction typically proceeds via an intramolecular electrophilic aromatic substitution.[3]

Step 3: N-Acylation of O-Benzyl-m-tyramine

O-benzyl-m-tyramine is acylated with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to yield N-(chloroacetyl)-O-benzyl-m-tyramine. The choice of chloroacetyl chloride is strategic as the chloro-substituent can potentially be used for further derivatization or removed in subsequent steps.

Step 4: Intramolecular Cyclization

The crucial ring-closing step is achieved by treating N-(chloroacetyl)-O-benzyl-m-tyramine with a strong Lewis acid, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), in a high-boiling inert solvent like toluene or xylene.[3] The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the 3,4-dihydroisoquinolin-3-one ring system.[3] The presence of the electron-donating benzyloxy group at the meta position directs the cyclization to the ortho position, leading to the desired 7-substituted isoquinoline core.

Figure 2: Generalized mechanism of the Bischler-Napieralski reaction.

Step 5: Deprotection

The final step involves the removal of the benzyl protecting group to unveil the 7-hydroxy functionality. This is typically achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a protic solvent like ethanol or methanol. This method is highly efficient and chemoselective, leaving the newly formed lactam and the aromatic ring intact.

Detailed Experimental Protocols

Protocol 4.1: Synthesis of O-Benzyl-m-tyrosine

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| m-Tyrosine | 1.0 | 181.19 | 18.1 g |

| Benzyl Bromide | 1.1 | 171.04 | 18.8 g |

| Potassium Carbonate | 2.5 | 138.21 | 34.5 g |

| Dimethylformamide (DMF) | - | - | 200 mL |

Procedure:

-

To a stirred suspension of m-tyrosine and potassium carbonate in DMF at room temperature, add benzyl bromide dropwise.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water (500 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford O-benzyl-m-tyrosine.

Protocol 4.2: Synthesis of O-Benzyl-m-tyramine

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| O-Benzyl-m-tyrosine | 1.0 | 271.31 | 27.1 g |

| Diphenyl ether | - | - | 150 mL |

Procedure:

-

In a flask equipped with a distillation apparatus, heat a solution of O-benzyl-m-tyrosine in diphenyl ether to reflux (approx. 259 °C).

-

Continue heating until the evolution of CO₂ ceases (monitor by bubbling the off-gas through a solution of limewater).

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Extract the organic layer with 1 M HCl (3 x 100 mL).

-

Basify the combined aqueous layers with 2 M NaOH to pH > 10 and extract with diethyl ether (3 x 150 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield O-benzyl-m-tyramine.

Protocol 4.3: Synthesis of N-(Chloroacetyl)-O-benzyl-m-tyramine

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| O-Benzyl-m-tyramine | 1.0 | 227.30 | 22.7 g |

| Chloroacetyl Chloride | 1.1 | 112.94 | 12.4 g |

| Triethylamine | 1.2 | 101.19 | 12.1 g |

| Dichloromethane (DCM) | - | - | 250 mL |

Procedure:

-

Dissolve O-benzyl-m-tyramine and triethylamine in DCM and cool the solution to 0 °C in an ice bath.

-

Add a solution of chloroacetyl chloride in DCM dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude N-(chloroacetyl)-O-benzyl-m-tyramine, which can be used in the next step without further purification or purified by recrystallization.

Protocol 4.4: Synthesis of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinolin-3-one

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| N-(Chloroacetyl)-O-benzyl-m-tyramine | 1.0 | 303.77 | 30.4 g |

| Phosphoryl Chloride (POCl₃) | 3.0 | 153.33 | 46.0 g |

| Toluene | - | - | 300 mL |

Procedure:

-

To a solution of N-(chloroacetyl)-O-benzyl-m-tyramine in dry toluene, add phosphoryl chloride dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6-8 hours.

-

Cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the aqueous layer with a saturated solution of sodium carbonate.

-

Extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield 7-(benzyloxy)-1,2,3,4-tetrahydroisoquinolin-3-one.

Protocol 4.5: Synthesis of this compound

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinolin-3-one | 1.0 | 267.31 | 26.7 g |

| 10% Palladium on Carbon (Pd/C) | - | - | 2.7 g |

| Ethanol | - | - | 250 mL |

| Hydrogen (H₂) | - | - | Balloon or Parr shaker |

Procedure:

-

Dissolve 7-(benzyloxy)-1,2,3,4-tetrahydroisoquinolin-3-one in ethanol in a hydrogenation flask.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr apparatus at 40-50 psi) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization Data

| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected MS (m/z) |

| This compound | C₉H₉NO₂ | 163.17 | Aromatic protons (6.5-7.0), CH₂-1 (4.2-4.4), CH₂-4 (3.4-3.6), NH (broad s), OH (broad s) | Aromatic carbons (110-155), C=O (170-175), C-1 (45-50), C-4 (30-35) | [M+H]⁺ = 164.06 |

Conclusion and Future Perspectives

This technical guide outlines a robust and conceptually straightforward synthetic route to this compound. The strategy, centered around a modified Bischler-Napieralski reaction, provides a reliable method for constructing the core heterocyclic structure. The use of readily available starting materials and well-established chemical transformations makes this approach amenable to scale-up for the production of larger quantities of the target compound.

Future work could focus on optimizing the reaction conditions for each step to improve overall yield and reduce purification efforts. Furthermore, the development of an asymmetric variant of the cyclization step would be of significant interest for the synthesis of enantiomerically pure derivatives, which is often crucial for pharmacological applications. The synthesized this compound serves as a versatile platform for the development of novel therapeutic agents, and the synthetic methodology described herein provides a solid foundation for such endeavors.

References

- Whaley, W. M.; Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Org. React.1951, 6, 74–150.

-

Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]

-

Kessar, S. V.; Singh, P.; Kaur, M.; Batra, A. Microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions allowed the production of substituted isoquinoline libraries. Synthesis2014 , 46 (19), 2644-2650.[5]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

Movassaghi, M.; Schmidt, M. A. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Org. Lett.2005 , 7 (12), 2453–2456.[6]

-

Li, P.; et al. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Adv.2023 , 13, 11185-11194.[2][3]

-

Kaur, M.; et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Med. Chem.2021 , 12, 533-556.[4]

-

Chrzanowska, M.; Grajewska, A.; Rozwadowska, M. D. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules2023 , 28(7), 3200.[1]

-

Bobbitt, J. M.; et al. The Synthesis of 7-Methoxy-1-isoquinolone. J. Org. Chem.1960 , 25 (12), 2230–2232.[6]

-

Bilenko, V. A.; et al. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv2021 .[7]

Sources

- 1. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives | MDPI [mdpi.com]

- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. EP0582441A1 - Processes for the preparation of tyramine derivatives - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one structural elucidation

An In-depth Technical Guide for the Structural Elucidation of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antitumor, anti-HIV, and anti-inflammatory properties.[1][2][3] The functionalization of this core, as seen in this compound, introduces key pharmacophoric features—a hydrogen-bonding phenol, a lactam, and a secondary amine—making it a molecule of significant interest for drug development professionals.

This guide provides a comprehensive, multi-technique strategy for the unambiguous structural elucidation of this compound. It is designed for researchers and scientists, moving beyond a simple listing of procedures to explain the causality behind experimental choices. The narrative follows a logical progression, demonstrating how data from orthogonal analytical techniques are integrated into a self-validating system to confirm the molecular structure with the highest degree of confidence.

Chapter 1: Initial Assessment and Molecular Properties

Before embarking on spectroscopic analysis, a foundational understanding of the target molecule's properties is essential.

Molecular Structure:

-

Chemical Name: this compound

-

Molecular Formula: C₉H₉NO₂

-

Monoisotopic Mass: 163.0633 g/mol

-

Average Molecular Weight: 163.17 g/mol

The structure contains a bicyclic system comprising a benzene ring fused to a dihydropyridinone ring. Key functional groups for spectroscopic identification include a phenol, a secondary lactam (an amide within a cyclic structure), and an aromatic system.

Chapter 2: Mass Spectrometry - Determining the Blueprint

Mass spectrometry (MS) serves as the initial and most crucial step, providing the molecular formula and foundational structural fragments.

Expertise & Rationale

High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the method of choice. ESI is ideal for a polar molecule like this, minimizing in-source fragmentation and preserving the molecular ion.[4][5][6] The use of a Time-of-Flight (TOF) or Orbitrap mass analyzer provides the high mass accuracy required to confidently determine the elemental composition from the exact mass of the protonated molecule, [M+H]⁺. Tandem MS (MS/MS) is then employed to induce controlled fragmentation, yielding daughter ions that correspond to specific substructures.

Experimental Protocol: LC-HRMS (ESI+)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures efficient protonation for positive ion mode detection.

-

Instrumentation: Utilize a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF/MS).

-

Chromatography (Optional but Recommended):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry Parameters:

Data Interpretation

The primary goal is to observe the [M+H]⁺ ion and analyze its fragmentation pattern.

-

Precursor Ion: The HRMS data should reveal a prominent ion at m/z 164.0706 , corresponding to the calculated exact mass of [C₉H₉NO₂ + H]⁺.

-

Fragmentation Analysis: The MS/MS spectrum will provide characteristic fragments. The lactam and the tetrahydro-ring are the most likely points of initial cleavage. A common fragmentation pathway for isoquinoline alkaloids involves losses of small neutral molecules.[5][7]

Data Presentation

| Ion Type | Calculated m/z | Putative Structure/Neutral Loss |

| [M+H]⁺ | 164.0706 | C₉H₁₀NO₂⁺ |

| [M+H-CO]⁺ | 136.0757 | Loss of Carbon Monoxide from the lactam |

| [M+H-H₂O]⁺ | 146.0600 | Loss of water |

| Fragment A | 121.0651 | Resulting from cleavage across the C4-C4a and N2-C3 bonds |

Visualization: Proposed Fragmentation Pathway

Caption: Logical workflow for structural determination using a suite of NMR experiments.

Chapter 4: Ancillary Spectroscopic Techniques

While MS and NMR provide the core structural data, other techniques offer rapid and valuable confirmatory information.

Fourier Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a fast, non-destructive technique perfect for identifying the presence of key functional groups by their characteristic vibrational frequencies. [8] Experimental Protocol:

-

Method: Attenuated Total Reflectance (ATR) is the simplest method, requiring only a small amount of solid sample placed directly on the crystal.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Data Interpretation: The spectrum provides a molecular "fingerprint" that confirms the functional groups deduced from MS and NMR.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H Stretch | Phenol |

| ~3300 | N-H Stretch | Secondary Amide (Lactam) |

| ~1660 | C=O Stretch | Cyclic Amide (Lactam) [9] |

| 1600, 1480 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Phenol |

X-ray Crystallography

Rationale: X-ray crystallography provides the "gold standard" for structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. [10][11][12]It offers unambiguous confirmation of connectivity and conformation in the solid state.

Experimental Protocol:

-

Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is a common method.

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.

-

Structure Solution and Refinement: The diffraction pattern is processed computationally to generate an electron density map, from which the atomic positions are determined and refined.

Data Interpretation: The output is a definitive 3D model of the molecule, confirming all aspects of the structure deduced from spectroscopic methods.

Chapter 5: Integrated Analysis and Conclusion

The power of this methodology lies not in any single technique, but in the convergence of evidence from all of them.

Visualization: The Complete Elucidation Workflow

Caption: A holistic workflow integrating multiple analytical techniques for confident structural elucidation.

Conclusion

The structural elucidation of this compound is a systematic process of inquiry. It begins with mass spectrometry to define the molecular formula and key fragments. This is followed by a comprehensive suite of NMR experiments to meticulously assemble the atomic skeleton. Confirmatory techniques like FTIR and, when possible, X-ray crystallography, provide orthogonal data that validate the proposed structure. By following this integrated and logical workflow, researchers can ensure the trustworthiness and accuracy of their findings, providing a solid foundation for further investigation into the biological activities and therapeutic potential of this promising molecular scaffold.

References

- BenchChem. (n.d.). A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benz[f]isoquinoline Alkaloids.

-

Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available from: [Link]

-

Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. PMCID: PMC6970995. Available from: [Link]

-

Pardang, K., et al. (2021). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules, 26(15), 4463. Available from: [Link]

-

Suguna, H., & Pai, B. R. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-153. Available from: [Link]

-

Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed, 31959815. Available from: [Link]

-

Asghar, M. A., et al. (2022). Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1. Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8047. Available from: [Link]

-

Marae, I. S., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332–8339. Available from: [Link]

-

Marae, I. S., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332–8339. PMCID: PMC8015126. Available from: [Link]

-

Marae, I. S., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8332–8339. Available from: [Link]

-

Miller, D. D., et al. (1977). Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity. Journal of Medicinal Chemistry, 20(7), 891-894. Available from: [Link]

-

Singh, N., & Singh, R. K. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. Available from: [Link]

-

Burkey, J. L., & Castagnoli, N. (1981). Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 24(7), 842-847. Available from: [Link]

-

Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 735-757. Available from: [Link]

-

Al-Okbi, S. Y., & Mohamed, D. A. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews, 56(10), 837-853. Available from: [Link]

-

Singh, N., & Singh, R. K. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 419268, 1,2,3,4-Tetrahydroisoquinolin-7-ol. Retrieved from [Link].

Sources

- 1. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3- c]isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the 1,2,3,4-Tetrahydroisoquinolin-3-one Scaffold for Researchers and Drug Development Professionals

Introduction: The Tetrahydroisoquinoline Scaffold in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a cornerstone in the field of medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant biological activities.[1][2][3][4] This privileged scaffold is a key component in numerous alkaloids and has been extensively explored for its potential in treating a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[5][6][7][8] The inherent structural rigidity and the presence of a secondary amine group make the THIQ nucleus an ideal starting point for the design of novel therapeutic agents.[2][4]

This guide focuses specifically on the 1,2,3,4-tetrahydroisoquinolin-3-one scaffold, a derivative of the THIQ core that incorporates a ketone at the 3-position. While the specific compound 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one is not widely documented in scientific literature and does not have a readily available CAS number, this guide will provide a comprehensive overview of the synthesis, properties, and potential applications of the parent scaffold and its derivatives. Understanding the synthetic routes to the core structure is crucial for researchers aiming to develop novel analogs, including those with substitutions at the 7-position.

Key Identifiers of Relevant Tetrahydroisoquinoline Analogs

For researchers working with the tetrahydroisoquinoline scaffold, having access to key identifiers for commercially available or well-characterized analogs is essential. The following table summarizes this information for select relevant compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | SMILES String | InChI Key |

| 1,2,3,4-Tetrahydroisoquinoline | 91-21-4 | C₉H₁₁N | 133.19 g/mol | C1CNCC2=CC=CC=C21 | UWYZHKAOTLEWKK-UHFFFAOYSA-N |

| 7-Hydroxy-1,2,3,4-tetrahydroisoquinoline | 30798-64-2 | C₉H₁₁NO | 149.19 g/mol | OC1=CC=C2C(NCC1)=C2 | RADQTHXRZJGDQI-UHFFFAOYSA-N |

| 1,2,3,4-Tetrahydroisoquinolin-3-one | Not readily available | C₉H₉NO | 147.17 g/mol | O=C1CC2=CC=CC=C2N1 | YWPMKTWUFVOFPL-UHFFFAOYSA-N |

Synthetic Strategies for the Tetrahydroisoquinolin-3-one Scaffold

The construction of the tetrahydroisoquinolin-3-one core can be approached through several synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.

Pictet-Spengler Reaction: A Classic Approach to the THIQ Core

The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of tetrahydroisoquinolines.[2][9][10] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the heterocyclic ring.[2][9]

Conceptual Workflow for Pictet-Spengler Synthesis of a Substituted THIQ

Sources

- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 7. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. organicreactions.org [organicreactions.org]

An In-Depth Technical Guide to the Discovery and Isolation of Tetrahydroisoquinoline Alkaloids

Abstract

The tetrahydroisoquinoline (THIQ) alkaloids represent one of the most significant and diverse families of natural products, exhibiting a vast array of structural complexities and pharmacological activities.[1][2] From potent analgesics like morphine to critical anticancer agents such as trabectedin, the therapeutic potential of this scaffold has driven extensive research into its discovery and isolation for over a century.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core methodologies employed in the discovery and isolation of THIQ alkaloids. We will delve into the causality behind experimental choices, from classical extraction and chromatographic techniques to modern high-throughput dereplication and structure elucidation strategies. This document is designed to serve as a field-proven manual, blending foundational principles with advanced insights to empower the next generation of natural product discovery.

Introduction: The Enduring Significance of THIQ Alkaloids

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged heterocyclic scaffold found in over 3,000 plant-derived alkaloids.[6] These compounds are biosynthesized in nature, typically through the Pictet-Spengler condensation of a β-phenylethylamine (like dopamine) with an aldehyde or keto acid.[1][2][7] This fundamental reaction gives rise to an astonishing variety of subclasses, including simple THIQs, benzylisoquinolines, aporphines, and complex dimeric structures, each with unique biological profiles.[1]

The pharmacological importance of THIQs cannot be overstated. They are implicated in a wide range of therapeutic areas, including:

-

Oncology: Exhibiting potent cytotoxic and antitumor effects (e.g., Trabectedin, Saframycins).[3][4][8]

-

Neuropharmacology: Acting on the central nervous system, with applications in treating pain, Parkinson's disease, and neurodegenerative disorders.[4][5][6]

-

Antimicrobial & Antiviral: Demonstrating efficacy against various pathogens.[3][4]

The journey from a natural source—be it a plant, marine sponge, or microorganism—to a pure, characterized THIQ alkaloid is a meticulous process demanding a synthesis of chemical and analytical expertise. This guide will illuminate that path.

Natural Occurrence and Biosynthesis

THIQ alkaloids are widely distributed in the plant kingdom, with prominent families including Papaveraceae (poppies), Berberidaceae (barberry), and Cactaceae (cacti).[1][2] For instance, the opium poppy (Papaver somniferum) is a well-known source of benzylisoquinoline alkaloids like morphine and codeine.[1] Simple THIQs are often found in cacti from the Cactaceae, Chenopodiaceae, and Fabaceae families.[1][2] The biosynthesis of these complex molecules often begins with the amino acid tyrosine, which serves as the precursor to dopamine. A key enzymatic step, catalyzed by norcoclaurine synthase (NCS), condenses dopamine with 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, a central intermediate that pathways diverge from to create the vast array of THIQ structures.[2]

// Nodes Tyrosine [label="L-Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dopamine [label="Dopamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="4-Hydroxyphenyl-\nacetaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Norcoclaurine [label="(S)-Norcoclaurine", fillcolor="#FBBC05", fontcolor="#202124"]; Reticuline [label="(S)-Reticuline\n(Key Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Simple [label="Simple THIQs\n(e.g., Salsolinol)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Benzyliso [label="Benzylisoquinolines\n(e.g., Morphine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aporphine [label="Aporphines\n(e.g., Nornuciferine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bisbenzyl [label="Bisbenzylisoquinolines\n(e.g., Tubocurarine)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Tyrosine -> Dopamine [label=" Multiple Steps "]; Dopamine -> Norcoclaurine [label=" NCS Enzyme "]; Aldehyde -> Norcoclaurine; Norcoclaurine -> Reticuline [label=" Methylations &\n Hydroxylation "]; Reticuline -> Benzyliso [label=" Branching\n Pathways "]; Reticuline -> Aporphine; Reticuline -> Bisbenzyl; Dopamine -> Simple [label=" Pictet-Spengler\n (with other aldehydes) "];

}

Figure 1: Simplified biosynthetic pathway of THIQ alkaloids, highlighting the central role of (S)-Reticuline.

The Isolation and Purification Workflow: A Technical Deep Dive

The isolation of a specific THIQ alkaloid from a complex natural matrix is a multi-step process. The fundamental principle relies on exploiting the physicochemical properties of alkaloids, primarily their basicity and differential solubility.

3.1. Step 1: Extraction - Liberating the Alkaloids

The initial goal is to extract the total alkaloidal content from the source material (e.g., dried plant powder). The choice of method and solvent is critical and depends on the nature of the alkaloids and the matrix.

Common Extraction Strategies

| Method | Principle | Solvents | Rationale & Causality |

| Acid-Base Extraction | Exploits the basicity of alkaloids. They are soluble in acidic water as salts and in organic solvents as free bases.[9][10] | Dilute HCl or H₂SO₄, Chloroform, Ether; Ammonia for basification. | This is a highly selective method. The initial acid wash protonates the alkaloids, making them water-soluble and leaving behind neutral and acidic lipophilic compounds in the plant matrix. Subsequent basification liberates the free alkaloids for extraction into an immiscible organic solvent.[9][11] |

| Direct Solvent Extraction | Solubilizes alkaloids directly from the plant material. | Methanol, Ethanol, Chloroform.[10] | Less selective but often simpler. Alcohols like methanol are effective because they can extract both alkaloid salts and free bases.[10] However, this method co-extracts a wider range of impurities (fats, pigments), necessitating more intensive downstream purification. |

| Modern Techniques | Use of energy to enhance extraction efficiency. | Methanol, Ethanol, Supercritical CO₂. | Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) use acoustic and electromagnetic energy, respectively, to disrupt cell walls, increasing solvent penetration and reducing extraction time and solvent volume.[12] Supercritical Fluid Extraction (SFE) uses CO₂ under high pressure and temperature, offering a "green" alternative with high selectivity.[12] |

}

Figure 2: General workflow for a classic acid-base extraction of alkaloids.

3.2. Step 2: Purification & Separation - From Crude Extract to Pure Compound

A crude extract contains a mixture of closely related alkaloids and other impurities.[9] Chromatography is the cornerstone of their separation. The choice of technique is dictated by the polarity, size, and charge of the target molecules.

Chromatographic Techniques for THIQ Alkaloid Separation

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Application & Rationale |

| Column Chromatography (CC) | Silica Gel, Alumina | Gradients of non-polar to polar solvents (e.g., Hexane -> Ethyl Acetate -> Methanol) | Adsorption. Compounds are separated based on their differential affinity for the stationary phase. More polar alkaloids adhere more strongly to the silica and elute later with more polar solvents. | Ideal for initial, large-scale fractionation of the crude extract. It allows for the separation of kilograms of material, yielding simplified fractions for further purification.[13][14] |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase), Silica (Normal-Phase) | Acetonitrile/Water or Methanol/Water gradients, often with additives like TFA or formic acid. | Partition. In reversed-phase HPLC (most common), non-polar compounds interact more with the C18 stationary phase and are eluted by increasing the organic solvent percentage. | The workhorse for final purification.[12][15] HPLC provides high resolution, allowing for the separation of structurally similar isomers.[14][16] The acidic additive ensures alkaloids are protonated and well-behaved on the column. Semi-preparative HPLC is used to isolate milligram quantities of pure compounds.[15] |

| Counter-Current Chromatography (CCC) | None (Liquid-Liquid) | Two immiscible liquid phases. | Partition. A liquid stationary phase is held in place by centrifugal force while a mobile liquid phase is pumped through it. Separation occurs based on the compound's partition coefficient between the two liquids. | An excellent technique for separating polar alkaloids without the risk of irreversible adsorption to a solid support, which can be an issue with silica gel. pH-zone-refining CCC is particularly powerful for separating alkaloids based on their pKa values.[17] |

Protocol: Representative HPLC Purification of a THIQ Fraction

-

Sample Preparation: Dissolve the semi-purified alkaloid fraction from column chromatography in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter.

-

Column: Use a C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Program:

-

0-5 min: 5% B

-

5-35 min: Linear gradient from 5% to 60% B

-

35-40 min: 95% B (column wash)

-

40-45 min: 5% B (re-equilibration)

-

-

Detection: Use a Diode-Array Detector (DAD) to monitor the elution profile at multiple wavelengths (e.g., 210, 254, 280 nm) to capture the UV signature of the eluting compounds.

-

Fraction Collection: Collect peaks manually or using an automated fraction collector based on the UV chromatogram.

-

Post-Processing: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified alkaloid.

Modern Strategies: Accelerating Discovery with Dereplication

Traditional bioassay-guided fractionation is time-consuming and often leads to the re-isolation of known compounds. Modern natural product discovery incorporates dereplication , the process of rapidly identifying known compounds in an extract at an early stage.[18][19] This allows researchers to focus their efforts on novel structures.

The primary tool for dereplication is Liquid Chromatography-Mass Spectrometry (LC-MS).[20][21]

}

Figure 3: A typical LC-MS based dereplication workflow in natural product discovery.

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the prediction of a molecular formula. This formula, along with the compound's retention time and its MS/MS fragmentation pattern, creates a unique fingerprint that can be searched against comprehensive natural product databases.[18][19][21] If a match is found, the compound is "dereplicated," and resources are not wasted on its full-scale isolation.

Structure Elucidation: Identifying the Molecule

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Key Spectroscopic Methods for THIQ Structure Elucidation

| Technique | Information Gained | Rationale for THIQs |

| Mass Spectrometry (MS) | Molecular Weight and Molecular Formula (HRMS). Fragmentation patterns give clues about the structure.[15][22] | Provides the fundamental building block—the elemental composition. Characteristic losses (e.g., of the benzyl group in benzylisoquinolines) in MS/MS experiments help identify the alkaloid subclass. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The complete carbon-hydrogen framework. 1D NMR (¹H, ¹³C) shows the chemical environment of each atom. 2D NMR (COSY, HSQC, HMBC) reveals connectivity between atoms.[23][24][25] | NMR is the definitive tool for structure elucidation. It establishes the precise arrangement of atoms, substitution patterns on the aromatic rings, and the relative stereochemistry of the molecule. For THIQs, characteristic signals in the ¹H NMR spectrum for the aromatic protons and the aliphatic protons of the tetrahydroisoquinoline ring are key identifiers.[23][24] |

| UV-Visible Spectroscopy | Information about the chromophore (the light-absorbing parts of the molecule). | The position of the UV maxima (λmax) can help distinguish between different THIQ subclasses which possess different aromatic systems.[23] |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, -NH, C=O). | Confirms the presence of hydroxyl, amine, and methoxy groups, which are common substituents on the THIQ scaffold.[23] |

Conclusion and Future Perspectives

The discovery and isolation of tetrahydroisoquinoline alkaloids remain a vital frontier in drug development. While classical methods of extraction and chromatography provide a robust foundation, the integration of modern analytical techniques is revolutionizing the field. The strategic application of LC-HRMS for dereplication allows for a more efficient allocation of resources, accelerating the identification of novel, bioactive molecules.[20][21] Furthermore, advances in microbial biosynthesis and metabolic engineering are opening up new avenues for producing these complex molecules in engineered systems, potentially overcoming the supply limitations of rare natural sources.[6][26][27][28] The synthesis of established protocols and cutting-edge technology, as outlined in this guide, will continue to empower scientists to unlock the immense therapeutic potential held within the diverse family of THIQ alkaloids.

References

- Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj0SX4b9aoyHayMTBS0vZAAgE4mH4ssZq2IC2y9k_ojyM_0kPyId9AOFA_PAaMQyceLxlm6s3NJNYiwazskAcoUjh2L8sAlJ_faAwS20CLJIlHzxzOO-MzHTAEfXmua_vqqIHH728RfNIH4Gv3Tr9AeZ0oEaztundKAeio]

- Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXx26nCvcbjgn0Aap-VBsPIeCAYpGlUKjDUWWZXyKPexhKDOwlmGRLOTHmHm2nCE-42NWyLUJJSCVvBBuyvmk0war4UKtl7cAmND2GjL203GW7LKqIxDF6YGqAsItsTTn19Uj49QXBJ58J6Tw7Vl6IZ2Nz0SK28n973JBkehgnHuS908X6aTzLDxJmIvJRNGbP1ZrYpBiYfQ4ti1f8dyIHUzhsulvmB0PwDndh2z7o9Y5xZG0UzqwbEj9s5zmFT0feVf1d3aXw]

- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8572537/]

- Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39604812/]

- Pharmacognosy. [URL: https://www.google.com/books/edition/Pharmacognosy/8_a7DwAAQBAJ?hl=en&gbpv=1&dq=General+Methods+of+Extraction+and+Isolation+of+Alkaloids&pg=PA580&printsec=frontcover]

- Alkaloid Purification - Lifeasible. [URL: https://www.lifeasible.

- Metabolomics and Dereplication Strategies in Natural Products. [URL: https://www.eurekaselect.com/article/87062]

- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) | Chemical Reviews - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00054]

- Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11329910/]

- The extraction, separation and purification of alkaloids in the natural medicine - JOCPR. [URL: http://jocpr.com/vol6-iss1-2014/JCPR-2014-6-1-523-534.pdf]

- Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. [URL: https://www.mdpi.com/2673-4192/4/4/96]

- Metabolomics and dereplication strategies in the discovery of natural product derived drugs - Thieme E-Books & E-Journals. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0035-1558411]

- alkaloids and extraction of alkaloids | PPTX - Slideshare. [URL: https://www.slideshare.net/mobile/ZainabSons/alkaloids-and-extraction-of-alkaloids-pptx]

- Evolving Trends in the Dereplication of Natural Product Extracts: New Methodology for Rapid, Small-Scale Investigation of Natural Product Extracts - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/np0703956]

- Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659102/]

- A two-stage MS feature dereplication strategy for natural products discovery - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6661152003e833959828469d]

- Exploring Tetrahydroisoquinolines: Anticancer Potential & Synthesis. [URL: https://www.synblock.com/blog/tetrahydroisoquinolines-anticancer-potential-synthesis.html]

- Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2493]

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6627258/]

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]

- Microbial synthesis of natural, semi-synthetic, and new-to-nature tetrahydroisoquinoline alkaloids | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01480c]

- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. [URL: https://www.researchgate.net/publication/350493035_Medicinal_chemistry_perspectives_of_1234-tetrahydroisoquinoline_analogs-biological_activities_and_SAR_studies]

- Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Determination of tetrahydroisoquinoline alkaloids in biological materials with high performance liquid chromatography | Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac60352a045]

- Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid | Request PDF - ResearchGate. [URL: https://www.researchgate.

- Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI. [URL: https://www.mdpi.com/1420-3049/12/1/1]

- Representative plant-derived alkaloids from the tetrahydroisoquinoline, monoterpene indole, tropane, and purine classes. - ResearchGate. [URL: https://www.researchgate.net/figure/Representative-plant-derived-alkaloids-from-the-tetrahydroisoquinoline-monoterpene-indole_fig4_230773661]

- H NMR spectral data for alkaloids 1, 2 and 6 (500 MHz, D 2 O, , J in Hz) a - ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-spectral-data-for-alkaloids-1-2-and-6-500-MHz-D-2-O-d-J-in-Hz-a_tbl1_10928731]

- Isolation, biological activity, and synthesis of isoquinoline alkaloids - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/np/d4np00023d]

- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c01594]

Sources

- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. jocpr.com [jocpr.com]

- 11. alkaloids and extraction of alkaloids | PPTX [slideshare.net]

- 12. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]

- 13. Alkaloid Purification - Lifeasible [lifeasible.com]

- 14. mdpi.com [mdpi.com]

- 15. Chromatographic separation and spectrometric identification of the oxidation products from a tetrahydro-isoquinoline alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Metabolomics and Dereplication Strategies in Natural Products | Springer Nature Experiments [experiments.springernature.com]

- 21. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 27. [PDF] Biosynthesis of plant tetrahydroisoquinoline alkaloids through an imine reductase route | Semantic Scholar [semanticscholar.org]

- 28. Elucidation and biosynthesis of tetrahydroisoquinoline alkaloids: Recent advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] THIQ-based molecules have shown potential as antitumor, antimicrobial, and neuroprotective agents, underscoring the importance of this heterocyclic system in drug discovery and development.[2][3] The specific analogue, 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one, incorporates a phenolic hydroxyl group and a lactam functionality, features that can significantly influence its physicochemical properties and biological interactions. The hydroxyl group can participate in hydrogen bonding, a key interaction in receptor binding, while the lactam presents a polar, rigid amide bond.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. In the absence of extensive experimental data in the public domain, this document leverages validated computational models to predict key parameters, offering a valuable resource for researchers, scientists, and drug development professionals. Furthermore, this guide details standardized, field-proven experimental protocols for the empirical determination of these properties, ensuring a pathway to self-validating experimental design.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity.

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₉NO₂

-

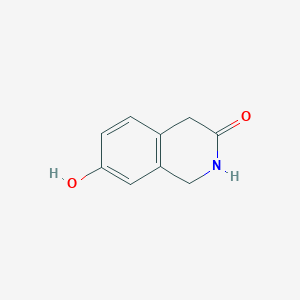

Canonical SMILES: O=C1NCc2cc(O)ccc2C1

-

InChI Key: VEXZGXHMIVJVJU-UHFFFAOYSA-N

The structure of this compound, depicted below, reveals a bicyclic system with a benzene ring fused to a dihydropyridinone ring. The hydroxyl substituent at the 7-position and the carbonyl group at the 3-position are key determinants of its chemical behavior.

Caption: 2D Structure of this compound.

Predicted Physicochemical Properties

Understanding the physicochemical profile of a compound is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes the predicted physicochemical parameters for this compound, generated using the SwissADME web tool, a validated platform for in silico drug discovery.[4][5]

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 163.17 g/mol | Conforms to Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. |

| LogP (Consensus) | 0.59 | Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability. |

| Water Solubility (LogS) | -1.81 | Predicts moderate water solubility. |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential (<140 Ų). |

| Hydrogen Bond Donors | 2 | The amine and hydroxyl groups can engage in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and hydroxyl oxygen can act as hydrogen bond acceptors. |

| pKa (strongest acidic) | 9.35 (Phenolic OH) | The phenolic hydroxyl group is weakly acidic. |

| pKa (strongest basic) | -1.96 (Amide N) | The amide nitrogen is essentially non-basic due to resonance with the carbonyl group. |

Disclaimer: These values are computationally predicted and should be confirmed by experimental validation.

Synthetic Strategy: A Plausible Approach

Caption: Plausible synthetic route to the target compound.

This proposed pathway involves the N-acylation of a suitable phenethylamine precursor, such as m-tyramine, followed by an intramolecular Friedel-Crafts-type cyclization to form the lactam ring. The choice of protecting groups for the phenolic hydroxyl may be necessary to prevent side reactions.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted data must be validated through empirical measurement. The following section outlines detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[9]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

-

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated solubility values. Centrifugation at high speed followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF), are recommended.

-

Quantification: Accurately quantify the concentration of the dissolved compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

Caption: Workflow for solubility determination via the shake-flask method.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a robust method for determining the acid dissociation constant (pKa) of ionizable groups.[10]

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system (e.g., water with a small amount of co-solvent if necessary to ensure solubility). The solution should have a known concentration.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected pKa. For the phenolic hydroxyl group, titration with a strong base is appropriate.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization